molecular formula C25H17N3O5 B2753014 Methyl 2-(2-(furan-2-yl)quinoline-4-carboxamido)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 850781-23-6

Methyl 2-(2-(furan-2-yl)quinoline-4-carboxamido)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2753014
CAS No.: 850781-23-6
M. Wt: 439.427
InChI Key: ALBRLOKVRULVOU-UHFFFAOYSA-N
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Description

“Methyl 2-(2-(furan-2-yl)quinoline-4-carboxamido)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate” is a complex organic compound. It contains a quinoline moiety, which is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing a quinoline moiety, a furan ring, and a carboxamide group. The quinoline moiety is a double-ring structure containing a benzene ring fused with a pyridine moiety . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve the formation of the quinoline moiety and the furan ring, followed by the attachment of the carboxamide group. The exact reactions would depend on the specific synthesis protocol used .

Scientific Research Applications

Anti-inflammatory and Cytotoxicity Evaluation A study by Chen et al. (2006) synthesized a number of 2-(furan-2-yl)-4-phenoxyquinoline derivatives and evaluated them for anti-inflammatory properties. The findings highlighted specific compounds with potent activities against beta-glucuronidase and lysozyme release, indicating potential anti-inflammatory applications without significant cytotoxicity (Chen et al., 2006).

Synthetic Transformations and Derivative Synthesis Research on the synthetic pathways and transformations of furo[3,2-c]quinolines and related compounds provides insights into the chemical versatility and potential applications of these molecules. Studies by Zubkov et al. (2010) and Kouznetsov et al. (2004) have contributed to the synthesis and transformation of partly hydrogenated quinolines, highlighting methods for creating complex quinoline-based structures with potential biological relevance (Zubkov et al., 2010); (Kouznetsov et al., 2004).

Antitubercular and Antimicrobial Activities Further studies explored the antitubercular and antimicrobial potential of quinoline derivatives. Kantevari et al. (2011) synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, exhibiting promising antitubercular activity against Mycobacterium tuberculosis, suggesting a potential avenue for therapeutic application (Kantevari et al., 2011). Moreover, Moussaoui et al. (2019) developed quinoline-carboxamides showing significant antibacterial activities, indicating their potential as antibacterial and antifungal agents (Moussaoui et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and study of its biological and pharmaceutical activities. The development of more efficient and environmentally friendly synthesis protocols could also be a focus of future research .

Properties

IUPAC Name

methyl 2-[[2-(furan-2-yl)quinoline-4-carbonyl]amino]-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O5/c1-32-25(31)19-14-28(24(30)17-9-3-2-7-15(17)19)27-23(29)18-13-21(22-11-6-12-33-22)26-20-10-5-4-8-16(18)20/h2-14H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBRLOKVRULVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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